Benzo[4,5][1,2,3]triazino[1,6-a]indole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5][1,2,3]triazino[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with hydrazine derivatives, followed by cyclization to form the triazinoindole structure . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5][1,2,3]triazino[1,6-a]indole can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzo[4,5][1,2,3]triazino[1,6-a]indole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a wide range of biological activities.
Benzimidazole: Known for its antimicrobial and anticancer properties.
Benzoxazole: Used in the development of pharmaceuticals and materials.
Uniqueness
Benzo[4,5][1,2,3]triazino[1,6-a]indole stands out due to its unique triazinoindole structure, which combines the properties of indole, benzimidazole, and benzoxazole. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H9N3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
indolo[1,2-c][1,2,3]benzotriazine |
InChI |
InChI=1S/C14H9N3/c1-4-8-13-10(5-1)9-14-11-6-2-3-7-12(11)15-16-17(13)14/h1-9H |
InChI Key |
XVLVNGLXPVWGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2N=NC4=CC=CC=C43 |
Origin of Product |
United States |
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